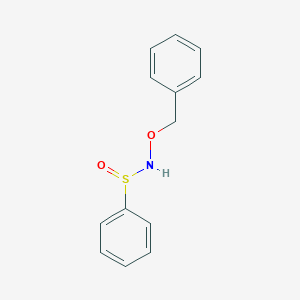

N-(Benzyloxy)benzenesulfinamide

Description

N-(Benzyloxy)benzenesulfinamide is a sulfinamide derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent attached to the nitrogen atom of the benzenesulfinamide core. Sulfinamides, in general, are sulfur(IV)-containing compounds with a sulfinyl group (S=O) and are intermediates in organic synthesis and drug discovery due to their stereochemical versatility and reactivity .

Properties

CAS No. |

42860-50-4 |

|---|---|

Molecular Formula |

C13H13NO2S |

Molecular Weight |

247.31 g/mol |

IUPAC Name |

N-phenylmethoxybenzenesulfinamide |

InChI |

InChI=1S/C13H13NO2S/c15-17(13-9-5-2-6-10-13)14-16-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChI Key |

SXRYGLAHPSJTLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONS(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following comparison focuses on benzenesulfonamide derivatives with modifications to the nitrogen substituent, highlighting differences in biological activity, structural features, and physicochemical properties.

Pharmacological Selectivity

- Antimycobacterial Activity: The benzyloxy-linked quinolines in demonstrate selectivity for M. tuberculosis over mammalian cells, suggesting that the benzyloxy group may enhance target binding without off-target toxicity.

- Capsaicin Mimicry : The benzodioxole ring in mimics the vanilloid moiety of capsaicin but fails to activate TRPV1 receptors, highlighting the critical role of the aliphatic amide chain in capsaicin’s bioactivity.

Key Research Findings and Limitations

Substituent-Driven Activity: Benzyloxy and benzodioxole groups enhance antimycobacterial and structural mimicry properties, respectively, but their efficacy depends on the core scaffold (e.g., quinoline vs. sulfonamide) . Hydroxyl groups improve solubility but may reduce metabolic stability due to phase II conjugation .

Gaps in Data: No direct evidence for N-(Benzyloxy)benzenesulfinamide’s biological activity or synthetic protocols exists in the provided literature. Comparative studies on sulfinamides vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.